molecular formula C19H26F3N3O3 B13849763 Evogliptin-d9

Evogliptin-d9

货号: B13849763
分子量: 410.5 g/mol
InChI 键: LCDDAGSJHKEABN-BTDBNIATSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Evogliptin-d9 is a deuterated form of Evogliptin, an antidiabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is used primarily for the treatment of type 2 diabetes mellitus. This compound is designed to improve the pharmacokinetic properties of Evogliptin by replacing certain hydrogen atoms with deuterium, which can enhance the drug’s stability and efficacy .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Evogliptin-d9 involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反应分析

Types of Reactions

Evogliptin-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

科学研究应用

Pharmacokinetics and Pharmacodynamics

Evogliptin-d9 exhibits unique pharmacokinetic characteristics that enhance its therapeutic potential. Studies indicate that after oral administration, it reaches peak plasma concentration within 4-5 hours, with a terminal half-life of approximately 33-39 hours. This allows for once-daily dosing, which is advantageous for patient compliance . The compound demonstrates a dose-dependent increase in systemic exposure and sustained inhibition of DPP-IV activity exceeding 80% over 24 hours, leading to significant reductions in postprandial glucose levels without inducing hypoglycemia .

Glycemic Control in Type 2 Diabetes Mellitus

This compound has been shown to effectively improve glycemic control in patients with type 2 diabetes mellitus (T2DM). In clinical trials, it has been used as monotherapy and in combination with other antidiabetic agents such as dapagliflozin and metformin. Notably, studies have reported significant reductions in glycosylated hemoglobin (HbA1c) levels and fasting plasma glucose (FPG) among patients receiving this compound compared to placebo groups . For instance, one study demonstrated a reduction in HbA1c of -0.65% at week 24, highlighting its efficacy as an add-on therapy .

Anti-inflammatory Properties

Emerging research indicates that this compound may have applications beyond glycemic control, particularly in managing inflammatory conditions. A recent study suggested that this compound exhibits anti-inflammatory effects similar to those of indomethacin, potentially broadening its use as an anti-inflammatory agent . This was evidenced by significant reductions in cytokine levels (TNF-α and IL-1β) and improvements in pain thresholds in animal models.

Case Studies and Clinical Trials

Several clinical trials have provided insights into the efficacy and safety profile of this compound:

  • Monotherapy Efficacy : A 24-week study highlighted that this compound significantly improved glycemic control when used alone in T2DM patients, demonstrating good tolerability without severe adverse effects .
  • Combination Therapy : In a trial involving patients inadequately controlled by dapagliflozin and metformin, the addition of this compound resulted in superior HbA1c reduction compared to placebo after 52 weeks .
  • Long-term Safety : Long-term studies have indicated that this compound maintains its efficacy over extended periods while exhibiting a favorable safety profile, with no serious adverse drug reactions reported .

Comparative Efficacy Table

Study TypeDurationPrimary OutcomeResult
Monotherapy24 weeksHbA1c Reduction-0.65% vs placebo
Add-on Therapy52 weeksHbA1c Reduction-0.55% vs placebo
Inflammatory Pain ModelN/ACytokine LevelsSignificant decrease observed

作用机制

Evogliptin-d9 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon release. The molecular targets include the DPP-4 enzyme and incretin receptors. The pathways involved are primarily related to glucose metabolism and insulin signaling .

相似化合物的比较

Similar Compounds

Uniqueness of Evogliptin-d9

This compound is unique due to its deuterated structure, which provides enhanced stability and potentially improved pharmacokinetic properties compared to non-deuterated DPP-4 inhibitors. This can lead to better therapeutic outcomes and reduced side effects .

属性

分子式

C19H26F3N3O3

分子量

410.5 g/mol

IUPAC 名称

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxymethyl]piperazin-2-one

InChI

InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1/i1D3,2D3,3D3

InChI 键

LCDDAGSJHKEABN-BTDBNIATSA-N

手性 SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N

规范 SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。